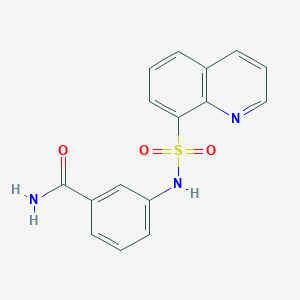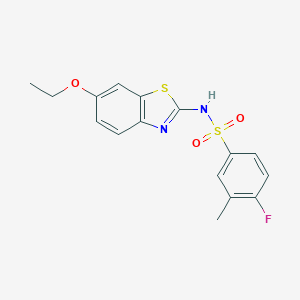![molecular formula C16H15NO3S2 B280941 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280941.png)
6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one, also known as PNU-282987, is a potent and selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one acts as a selective agonist of α7 nAChRs, which are widely expressed in the central nervous system. Activation of α7 nAChRs has been shown to enhance synaptic plasticity, improve cognitive function, and reduce inflammation. 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has been shown to enhance the activity of α7 nAChRs by binding to the receptor and inducing a conformational change that increases the receptor's sensitivity to acetylcholine.
Biochemical and Physiological Effects:
6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, the reduction of inflammation, and the enhancement of cognitive function. It has also been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one is its high selectivity for α7 nAChRs, which allows for specific targeting of these receptors in lab experiments. However, its low solubility in water and low bioavailability in vivo can limit its use in certain experiments. Additionally, its potency and efficacy can vary depending on the experimental conditions, such as the concentration of the compound and the duration of exposure.
Future Directions
There are several potential future directions for research on 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one, including:
1. Development of more potent and selective α7 nAChR agonists for therapeutic applications.
2. Investigation of the mechanisms underlying the effects of 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one on synaptic plasticity and cognitive function.
3. Exploration of the potential use of 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one in the treatment of other neurological and psychiatric disorders, such as Parkinson's disease and anxiety disorders.
4. Development of novel delivery methods to increase the bioavailability of 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one in vivo.
5. Investigation of the potential use of 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one as a tool for studying the role of α7 nAChRs in various physiological and pathological processes.
Conclusion:
In conclusion, 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It acts as a selective agonist of α7 nAChRs and has been shown to enhance synaptic plasticity, reduce inflammation, and improve cognitive function. While it has some limitations in terms of solubility and bioavailability, it remains a promising tool for research and development in this field.
Synthesis Methods
The synthesis of 6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one involves several steps, including the reaction of 2-naphthol with 2-chlorothiophene, followed by the reaction of the resulting compound with piperidine and sulfuryl chloride. The final step involves the reaction of the intermediate compound with potassium carbonate and 2-bromoacetophenone. The yield of the synthesis is typically around 30-40%.
Scientific Research Applications
6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, reduce inflammation, and enhance synaptic plasticity in animal models of these disorders.
properties
Molecular Formula |
C16H15NO3S2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
9-piperidin-1-ylsulfonyl-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-3-one |
InChI |
InChI=1S/C16H15NO3S2/c18-16-12-6-4-5-11-14(8-7-13(21-16)15(11)12)22(19,20)17-9-2-1-3-10-17/h4-8H,1-3,9-10H2 |
InChI Key |
LQLUJRRQPSPYDB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)SC4=O |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)SC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxy-5-methylphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280858.png)
![N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280859.png)
![N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280863.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B280866.png)
![N-(2-furylmethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280867.png)



![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B280876.png)




